N-(2,3-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a methanesulfonyl group, along with two methylphenyl groups attached to the nitrogen and sulfonyl groups, respectively
Properties
Molecular Formula |
C22H28N2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-16-6-4-8-19(14-16)15-28(26,27)24-12-10-20(11-13-24)22(25)23-21-9-5-7-17(2)18(21)3/h4-9,14,20H,10-13,15H2,1-3H3,(H,23,25) |
InChI Key |
SVHLVSDHKQBEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride and a base.
Substitution with Methylphenyl Groups: The final step involves the substitution of the nitrogen and sulfonyl groups with 2,3-dimethylphenyl and 3-methylphenyl groups, respectively, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
- 3-Borono-N-(2,3-dimethylphenyl)benzamide
- Pyridinium salts
Uniqueness
N-(2,3-Dimethylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
